molecular formula C20H18ClN3O2 B12187708 (2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B12187708
M. Wt: 367.8 g/mol
InChI Key: ORKJIYHGGHITLM-UHFFFAOYSA-N
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Description

(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a chemical compound with the molecular formula C20H17ClN4O2 and a molecular weight of 380.8 g/mol. This piperazine-based compound features a distinctive molecular structure incorporating both indole and chlorophenyl pharmacophores, a configuration that is of significant interest in medicinal chemistry and neuroscience research. Compounds within this structural class have demonstrated considerable research value as novel scaffolds for the development of highly selective dopamine receptor agonists, particularly for the D3 dopamine receptor subtype . Research indicates that analogous structures act as potent and selective D3R agonists, showing promise in neuroprotection studies for Parkinson's disease, with demonstrated efficacy in protecting against toxin-induced neurodegeneration in dopaminergic neurons derived from iPSCs . The mechanism of action for this chemical class involves potent promotion of D3R-mediated β-arrestin translocation, G protein activation, and pERK phosphorylation, while exhibiting exceptional global selectivity and minimal activity at other dopamine receptors and related GPCRs . Molecular modeling of similar compounds suggests unique interaction modes with the D3R, potentially explaining their remarkable selectivity profile . This compound is provided exclusively for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H18ClN3O2/c21-16-7-3-2-6-15(16)19(25)23-9-11-24(12-10-23)20(26)18-13-14-5-1-4-8-17(14)22-18/h1-8,13,22H,9-12H2

InChI Key

ORKJIYHGGHITLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 1-(1H-Indol-2-ylcarbonyl)Piperazine

Piperazine reacts with indole-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at 0–5°C for 2 hours. The intermediate is purified via vacuum filtration (yield: 85–90%).

Reaction Conditions

ComponentQuantityRole
Piperazine1.0 equivNucleophile
Indole-2-carbonyl chloride1.1 equivAcylating agent
TEA2.5 equivBase
DCM10 mL/gSolvent

Step 2: Coupling with 2-Chlorobenzoyl Chloride

The intermediate from Step 1 reacts with 2-chlorobenzoyl chloride in tetrahydrofuran (THF) at reflux (65–70°C) for 6 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Parameters

  • Yield : 72–78%

  • Purity : >95% (HPLC)

  • Characterization :

    • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.0 Hz, 1H, indole-H), 7.45–7.30 (m, 4H, Ar-H), 3.85–3.60 (m, 8H, piperazine-H).

    • HRMS : m/z 367.1215 [M+H]+ (calc. 367.1218).

One-Pot Tandem Synthesis Using Polymer-Supported Reagents

To improve atom economy, a one-pot method employs Wang resin-bound piperazine. The resin absorbs excess reagents, simplifying purification.

Procedure

  • Wang resin (1.2 mmol/g) is swelled in DMF.

  • Indole-2-carboxylic acid (1.2 equiv) and 2-chlorobenzoic acid (1.2 equiv) are activated with HATU/DIPEA and sequentially coupled to the resin-bound piperazine.

  • Cleavage with 20% TFA/DCM releases the product, which is neutralized and lyophilized.

Advantages

  • Yield : 68–70%

  • Purity : 98% (no column chromatography required)

  • Scalability : Suitable for gram-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction time from hours to minutes.

Optimized Protocol

  • Reactants : 1-(1H-Indol-2-ylcarbonyl)piperazine (1.0 equiv), 2-chlorobenzoyl chloride (1.05 equiv)

  • Solvent : Acetonitrile (5 mL/mmol)

  • Conditions : 100°C, 150 W, 15 minutes

  • Workup : Direct precipitation with ice-cold water.

Performance Metrics

MetricConventional MethodMicrowave Method
Time6 hours15 minutes
Yield72%82%
Energy ConsumptionHighLow

Enantioselective Synthesis for Chiral Derivatives

For optically pure variants, asymmetric catalysis using (R)-BINAP-Pd complexes enables enantioselective formation of the piperazine-indole backbone.

Critical Steps

  • Chiral Ligand : (R)-BINAP (5 mol%)

  • Catalyst : Pd(OAc)2 (2 mol%)

  • Substrate : N-Boc-piperazine and indole-2-boronic acid

Outcomes

  • ee : 92–94% (HPLC with Chiralpak AD-H column)

  • Yield : 65–68%.

Troubleshooting and Optimization Challenges

Common Issues

  • Low Yields in Amidation : Excess acyl chloride (1.2–1.5 equiv) and rigorous moisture exclusion improve efficiency.

  • Byproduct Formation : Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

  • Indole Oxidation : Conduct reactions under nitrogen and avoid prolonged exposure to light.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeCost
Sequential Amidation72–78958 hours$$
One-Pot Tandem68–709812 hours$$$
Microwave-Assisted82970.25 hours$$
Enantioselective65–689924 hours$$$$

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperazinyl methanones. Key structural analogues and their comparative features are summarized below:

Compound Name Substituents on Piperazine Ring Key Properties/Activities Reference
(2-Chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone 1-(2-Chlorophenyl), 4-(indole-2-carbonyl) Hypothesized 5-HT2A antagonism (based on indole-piperazine pharmacophores), enhanced lipophilicity (Cl substituent)
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 1-Benzyl, 4-(indole-2-carbonyl) Antipsychotic potential (benzyl enhances CNS penetration), reduced halogen bonding capacity compared to Cl-substituted derivatives
(2-Chlorophenyl)-[4-(2-nitrobenzyl)piperazin-1-yl]methanone 1-(2-Chlorophenyl), 4-(2-nitrobenzyl) Strong herbicidal activity against Amaranthus retroflexus and Lactuca sativa (electron-withdrawing NO2 group enhances reactivity)
[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-(4-Fluorobenzyl), 2-(2-chlorophenyl) Improved metabolic stability (F substituent), potential antimicrobial activity (fluorine enhances electronegativity)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone 4-(4-Trifluoromethylphenyl), thiophene-2-carbonyl Anticancer activity (CF3 group increases hydrophobic interactions; thiophene enhances π-stacking)

Physicochemical Properties

  • Lipophilicity : Chlorine and fluorine substituents increase logP values, enhancing blood-brain barrier permeability (e.g., 4-fluorobenzyl derivatives ).
  • Solubility: Polar groups like sulfonyl (e.g., [4-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl)(2-furyl)methanone) improve aqueous solubility but may reduce bioavailability .

Crystallographic and Spectroscopic Data

  • X-ray Studies: Piperazine derivatives like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone adopt chair conformations in crystal lattices, with halogen substituents influencing packing efficiency .
  • NMR Trends: The indole-2-carbonyl group in this compound exhibits characteristic 1H-NMR signals at δ 7.2–7.8 ppm (aromatic protons) and 13C-NMR signals near 165 ppm (carbonyl) .

Biological Activity

(2-chlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN3OC_{20}H_{19}ClN_{3}O with a molecular weight of approximately 402.3 g/mol. The compound incorporates a piperazine moiety linked to an indole structure, which is known for its diverse pharmacological properties. The presence of a chlorophenyl group enhances its lipophilicity and potential receptor interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the piperazine and indole components are known to modulate serotonin receptors, which play crucial roles in mood regulation and anxiety disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have shown selective antagonistic or agonistic effects on serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in anxiety and depression therapies.
  • Enzyme Inhibition : The compound may inhibit enzymes such as monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids like 2-arachidonoylglycerol (2-AG), which can modulate pain and inflammation responses .

Antidepressant and Anxiolytic Effects

Studies exploring the antidepressant-like effects of indole derivatives have demonstrated that compounds similar to this compound exhibit significant reductions in immobility in forced swim tests and tail suspension tests, indicating potential antidepressant activity.

Analgesic Properties

The analgesic activity has been evaluated using models of inflammatory pain. For instance, compounds that inhibit MAGL showed enhanced analgesic effects in neuropathic pain models without significant side effects such as synaptic depression .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity Model Used Effect Observed Reference
AntidepressantForced Swim TestReduced immobility time
AnxiolyticElevated Plus MazeIncreased time spent in open arms
AnalgesicChronic Pain ModelSignificant reduction in pain response
Enzyme InhibitionMAGL InhibitionIncreased levels of 2-arachidonoylglycerol

Case Study 1: Antidepressant Activity

In a study examining the pharmacological profile of similar compounds, researchers found that administration led to significant improvements in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic signaling.

Case Study 2: Analgesic Efficacy

A separate investigation into the analgesic properties revealed that compounds with structural similarities exhibited dose-dependent effects on pain relief, particularly in models simulating neuropathic pain. These findings support the potential therapeutic applications of this compound in pain management.

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